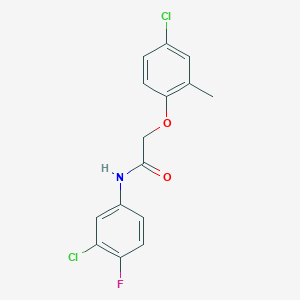![molecular formula C20H11N3O3 B5786939 2-{5-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]furan-2-yl}benzonitrile](/img/structure/B5786939.png)
2-{5-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]furan-2-yl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]furan-2-yl}benzonitrile is an organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-{5-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]furan-2-yl}benzonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of boron reagents with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally benign, making it suitable for industrial production .
Analyse Des Réactions Chimiques
2-{5-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]furan-2-yl}benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the furan ring.
Applications De Recherche Scientifique
2-{5-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]furan-2-yl}benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of new antibacterial and anticancer agents due to its biological activity.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mécanisme D'action
The mechanism of action of 2-{5-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]furan-2-yl}benzonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial growth by interfering with essential bacterial enzymes or pathways . In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{5-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]furan-2-yl}benzonitrile include other furan derivatives such as:
2-furoic acid: Known for its antibacterial properties.
5-nitrofuran-2-yl derivatives: These compounds also exhibit significant antibacterial activity.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of biological activities and applications in various fields of research .
Propriétés
IUPAC Name |
2-[5-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]furan-2-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3/c21-12-15-4-1-2-7-19(15)20-9-8-18(26-20)11-16(13-22)14-5-3-6-17(10-14)23(24)25/h1-11H/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNARVWBSYJTSAQ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-fluorophenyl)-5-{[(2-furylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786859.png)
![4-[({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B5786863.png)



![2,6-dichloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786908.png)

![1-[(2-CHLOROPHENYL)METHYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE](/img/structure/B5786915.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5786922.png)

![2-[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid](/img/structure/B5786951.png)

![N-[(E)-(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylideneamino]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5786956.png)

